

Discovery and history of 2-Hydroxyethylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyethylhydrazine

Cat. No.: B031387

[Get Quote](#)

2-Hydroxyethylhydrazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of **2-Hydroxyethylhydrazine** (HEH), a bifunctional organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its discovery and history, physicochemical properties, synthesis protocols, and its role in biological pathways.

Discovery and History

While the precise date and discoverer of **2-Hydroxyethylhydrazine** are not definitively documented in readily available literature, its synthesis and investigation appear to have commenced in the mid-20th century as part of broader research into substituted hydrazines for pharmaceutical and chemical applications.[\[1\]](#)[\[2\]](#)

Early methods for producing HEH involved the reaction of ethylene oxide with hydrazine at reduced temperatures. These processes, however, were often inefficient, requiring long reaction times of 24 to 72 hours and resulting in substantial quantities of undesired byproducts, with yields often limited to approximately 36-39%.[\[3\]](#)

A significant advancement in the synthesis of **2-Hydroxyethylhydrazine** came in 1953 with a patent filed by Gabriel Gever and Charles J. O'Keefe.[\[3\]](#) Their invention proposed an improved process involving the addition of ethylene oxide to hydrazine hydrate at elevated temperatures (30°C to 100°C). This method drastically reduced the reaction time and significantly increased the yield of **2-Hydroxyethylhydrazine**, making its production more viable on a commercial

scale.[3] This development paved the way for the broader application of HEH in various industrial and research fields.

The history of hydrazine chemistry itself dates back to 1875, when Emil Fischer first coined the name "hydrazine" while working on mono-substituted hydrazine compounds.[4] The isolation of pure anhydrous hydrazine was later achieved by the Dutch chemist Lobry de Bruyn in 1895.[4] The exploration of hydrazine derivatives, including **2-Hydroxyethylhydrazine**, is a continuation of this rich history of nitrogen chemistry.

Physicochemical Properties

2-Hydroxyethylhydrazine is a clear, colorless to pale yellow, oily liquid with a moderately strong, ammonia-like or fishy odor.[1] It is a bifunctional compound, featuring both a hydrazine and a primary alcohol functional group, which contributes to its reactivity and solubility.[1]

Data Presentation: Quantitative Properties

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₈ N ₂ O	[2]
Molecular Weight	76.10 g/mol	[2]
CAS Number	109-84-2	[2]
Melting Point	-70 °C	[5]
Boiling Point	155-160 °C at 32 mmHg	[5]
Density	1.123 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.493	[5]
Flash Point	77 °C (closed cup)	[5]
Water Solubility	Approx. 1000 g/L at 20 °C (miscible)	[4]
pKa	14.79 ± 0.10 (Predicted)	[1]

Experimental Protocols: Synthesis of 2-Hydroxyethylhydrazine

The most common and industrially significant method for the synthesis of **2-Hydroxyethylhydrazine** is the reaction of ethylene oxide with hydrazine hydrate. The following protocol is a consolidated representation based on established methods.[3][6]

Synthesis via Ethylene Oxide and Hydrazine Hydrate

Materials:

- Hydrazine hydrate (e.g., 85% solution in water)
- Ethylene oxide
- Nitrogen gas (for inert atmosphere)

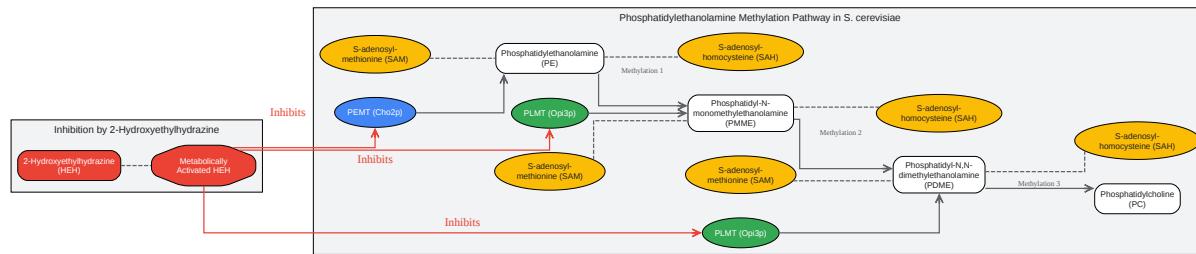
Equipment:

- A closed-system reaction vessel equipped with a stirrer, a temperature controller, a gas inlet, and a means for gradual addition of a liquefied gas.
- Distillation apparatus for purification under reduced pressure.

Procedure:

- Preparation: The reaction vessel is charged with hydrazine hydrate. For every 1 part by weight of ethylene oxide to be added, approximately 2 to 17 parts of hydrazine hydrate are used.[6] A significant excess of hydrazine hydrate is preferable to minimize the formation of di- and tri-substituted byproducts.[7]
- Inert Atmosphere: The system is purged with nitrogen gas to establish an inert atmosphere.
- Heating: The hydrazine hydrate solution is heated to a temperature between 30°C and 100°C with continuous stirring. A preferred operating temperature is around 70°C, as it has been found to produce a higher yield.[3]

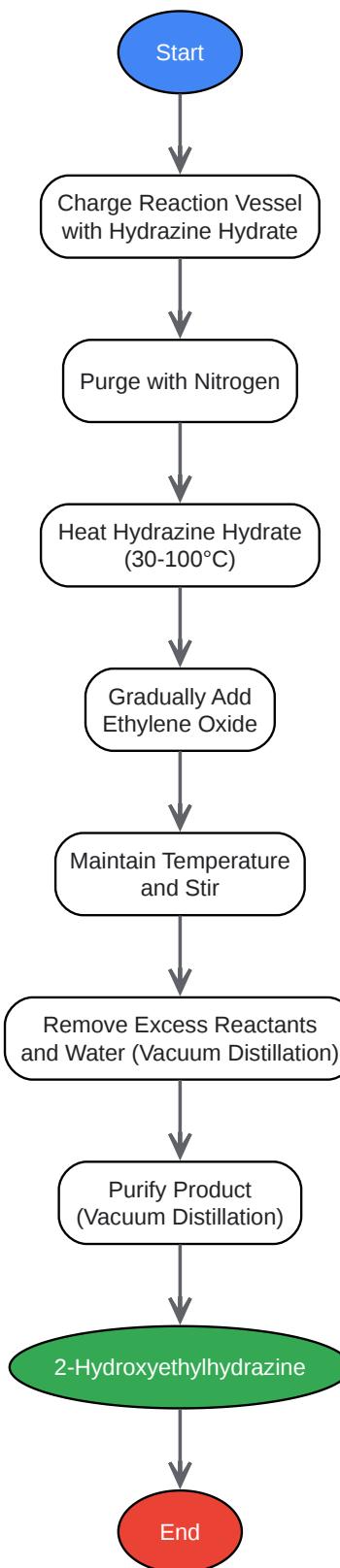
- **Addition of Ethylene Oxide:** Ethylene oxide is gradually introduced into the heated hydrazine hydrate solution. The rate of addition should be controlled to maintain the reaction temperature within the range of 30°C to 70°C.[6] The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.
- **Reaction Completion:** The reaction mixture is maintained at the specified temperature with stirring until the reaction is complete. The completion can be monitored by the cessation of the exotherm.
- **Purification:** After the reaction is complete, the excess hydrazine hydrate and water are removed by distillation under reduced pressure.
- **Final Product:** The resulting residue is the **2-Hydroxyethylhydrazine** product, which can be further purified by vacuum distillation if required. The final product is a colorless, oily liquid.


Biological Pathway Involvement and Visualization

2-Hydroxyethylhydrazine is a known potent and specific inhibitor of the phosphatidylethanolamine (PE) methylation pathway in the yeast *Saccharomyces cerevisiae*. [8] This pathway is crucial for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.

The PE methylation pathway involves three sequential methylation steps, converting PE to PC. In *S. cerevisiae*, these reactions are catalyzed by two methyltransferase enzymes: phosphatidylethanolamine N-methyltransferase (PEMT), encoded by the CHO2 gene, and phospholipid methyltransferase (PLMT), encoded by the OPI3 gene.[6][9] PEMT catalyzes the first methylation of PE to phosphatidyl-N-monomethylethanolamine (PMME). PLMT then catalyzes the subsequent two methylations, from PMME to phosphatidyl-N,N-dimethylethanolamine (PDME) and finally to PC.[6]

2-Hydroxyethylhydrazine inhibits all three of these methylation steps, effectively blocking the synthesis of PC through this pathway.[8] The inhibition is believed to occur after HEH is metabolically transformed within the cell.[8]


Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Phosphatidylethanolamine methylation pathway and its inhibition by **2-Hydroxyethylhydrazine**.

Experimental Workflow: Synthesis of 2-Hydroxyethylhydrazine

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Hydroxyethylhydrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yeast phosphatidylethanolamine methylation pathway. Cloning and characterization of two distinct methyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. US2660607A - Process of making 2-hydroxyethylhydrazine - Google Patents [patents.google.com]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylethanolamine methyltransferase and phospholipid methyltransferase activities from *Saccharomyces cerevisiae*. Enzymological and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis of β -hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. 2-hydroxyethylhydrazine as a potent inhibitor of phospholipid methylation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Phosphatidylethanolamine and of Its Several Biosynthetic Pathways in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 2-Hydroxyethylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031387#discovery-and-history-of-2-hydroxyethylhydrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com